
2-(二甲氧基甲基)吡啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethoxymethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a dimethoxymethyl group attached to the second position of the pyridine ring
科学研究应用
2-(Dimethoxymethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various organic compounds and materials.
作用机制
Target of Action
The primary targets of 2-(Dimethoxymethyl)pyridine are the isoelectronic transition metal moieties ReIX (CO)3 and PtIVXMe3 (X = halide) . These targets play a crucial role in the formation of bidentate chelate complexes .
Mode of Action
2-(Dimethoxymethyl)pyridine interacts with its targets by forming bidentate chelate complexes . These complexes undergo fluxional processes which interconvert coordinated and pendant OMe groups . The rates and activation energies of these fluxions were measured by NMR methods .
Biochemical Pathways
The affected pathways involve the fluxional processes of the bidentate chelate complexes . These processes interconvert coordinated and pendant OMe groups, impacting the overall biochemical reactions .
Pharmacokinetics
The compound’s interaction with its targets and the resulting changes suggest potential impacts on bioavailability .
Result of Action
The molecular and cellular effects of 2-(Dimethoxymethyl)pyridine’s action involve the formation of bidentate chelate complexes and the subsequent fluxional processes . These processes lead to the interconversion of coordinated and pendant OMe groups .
Action Environment
The action of 2-(Dimethoxymethyl)pyridine is influenced by environmental factors such as the presence of organic solvents . These factors can impact the compound’s action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(dimethoxymethyl)pyridine typically involves the reaction of pyridine with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods: In an industrial setting, the production of 2-(dimethoxymethyl)pyridine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions: 2-(Dimethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethoxymethyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or alkylated pyridine derivatives.
相似化合物的比较
2-(Dimethoxymethyl)pyridine can be compared with other pyridine derivatives, such as:
2,6-Bis(dimethoxymethyl)pyridine: This compound has two dimethoxymethyl groups attached to the pyridine ring, which can lead to different chemical and biological properties.
2-Methoxymethylpyridine: This compound has a single methoxymethyl group, making it less sterically hindered compared to 2-(dimethoxymethyl)pyridine.
Uniqueness: The presence of the dimethoxymethyl group in 2-(dimethoxymethyl)pyridine provides unique steric and electronic properties, making it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
2-(dimethoxymethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-8(11-2)7-5-3-4-6-9-7/h3-6,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJCPHYNRTNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=N1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
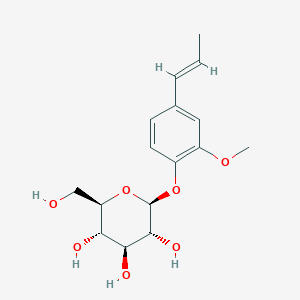
![2-(2-Bromo-4-fluorophenyl)-1-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2465026.png)

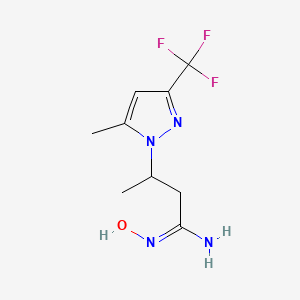
![2-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-amine](/img/structure/B2465034.png)
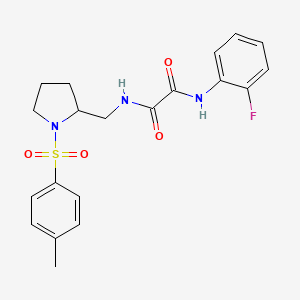

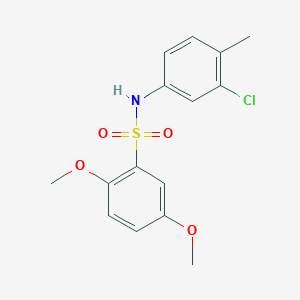
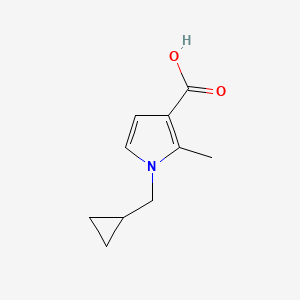
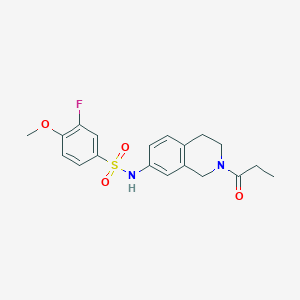
![2-(4-ethoxyphenyl)-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]acetamide](/img/structure/B2465041.png)

![1-(3-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2465044.png)
![2-(Phenylmethoxycarbonylamino)-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2465047.png)
